![molecular formula C20H21N3O4 B2811069 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 896370-56-2](/img/structure/B2811069.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to generate reactive intermediates that can damage microbial DNA. For instance, similar nitro derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
Compound | Pathogen Targeted | Mechanism of Action |
---|---|---|
Nitro derivatives | Staphylococcus aureus | DNA damage via reactive intermediates |
Nitro derivatives | Pseudomonas aeruginosa | Covalent binding to nucleic acids |
2. Anti-inflammatory Activity
Research indicates that nitrobenzamide derivatives can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like IL-1β and TNF-α. One study highlighted that a related compound demonstrated significant inhibition of iNOS, suggesting potential therapeutic applications in inflammatory diseases .
Inhibitory Target | Compound | Effect |
---|---|---|
iNOS | Nitrobenzamide derivative | Potent inhibitor |
COX-2 | Nitrobenzamide derivative | Anti-inflammatory activity |
3. Antitumoral Activity
This compound has shown promise as an anticancer agent. Its activity is believed to be linked to the hypoxic conditions often found in tumors, which can activate nitro compounds selectively within cancer cells. The presence of the nitro group at specific positions enhances the compound's reactivity and potential efficacy against cancer cells .
Cancer Type | Mechanism of Action |
---|---|
Various | Activation under hypoxia leading to selective toxicity |
Study 1: Antimicrobial Efficacy
In a controlled study, various nitrobenzamide derivatives were tested against common bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency. The compound exhibited notable activity against Gram-positive bacteria, confirming its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
A recent investigation evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. Results showed a marked reduction in inflammatory markers and improvement in clinical signs of inflammation, supporting its use as a therapeutic candidate for inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-7-8-16(9-13(12)2)22-11-15(10-19(22)24)21-20(25)17-5-4-6-18(14(17)3)23(26)27/h4-9,15H,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYTKBILOCNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.